molecular formula C12H14N2S B2575772 3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole CAS No. 385405-23-2

3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole

Cat. No.: B2575772
CAS No.: 385405-23-2
M. Wt: 218.32
InChI Key: RVMKFXZYJZRTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole: is an organic compound with the molecular formula C12H14N2S . It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two methyl groups at positions 3 and 5, and a P-tolylsulfanyl group at position 4. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of 3,5-dimethyl-1H-pyrazole-4-thiol with P-tolyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, in anti-cancer research, it may inhibit the activity of kinases or other proteins involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole is unique due to the presence of the P-tolylsulfanyl group, which provides additional sites for chemical modification and enhances its potential biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

3,5-dimethyl-4-(4-methylphenyl)sulfanyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-8-4-6-11(7-5-8)15-12-9(2)13-14-10(12)3/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMKFXZYJZRTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.